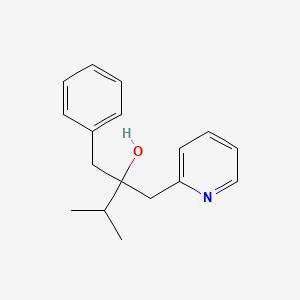
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- is a chemical compound with a complex structure that includes a pyridine ring, an ethanol group, and additional substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- typically involves the reaction of pyridine derivatives with appropriate alcohols and other reagents. One common method includes the use of pyridineethanol derivatives and specific catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often requires precise temperature control, the use of specific solvents, and the implementation of purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group.
Reduction: Reduction reactions can modify the substituents on the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the pyridine ring .
Scientific Research Applications
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridineethanol, β-methyl-
- 2-Pyridineethanol, 2-(4-methylbenzenesulfonate)
- 2-Pyridineethanamine, N-(1-methylethyl)-
Uniqueness
Compared to similar compounds, 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- has unique substituents that confer distinct chemical properties.
Properties
CAS No. |
6301-78-6 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-methyl-1-phenyl-2-(pyridin-2-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C17H21NO/c1-14(2)17(19,12-15-8-4-3-5-9-15)13-16-10-6-7-11-18-16/h3-11,14,19H,12-13H2,1-2H3 |
InChI Key |
OLSRPUKLFQHPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)(CC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


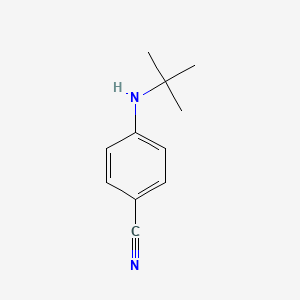
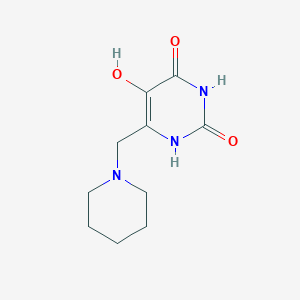
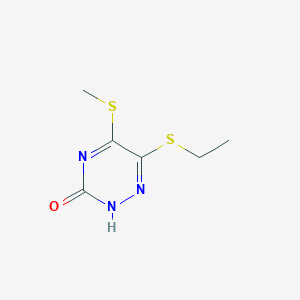

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
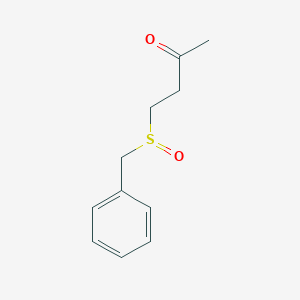
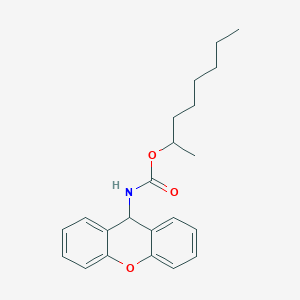
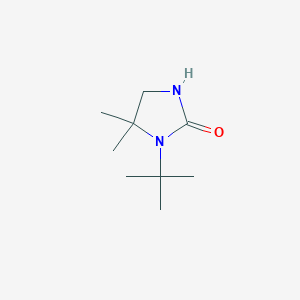
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
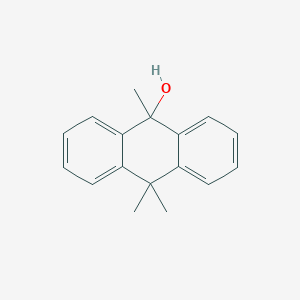
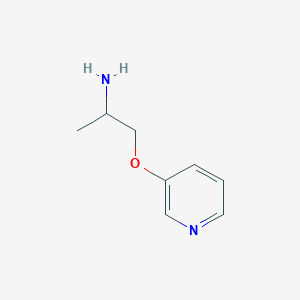
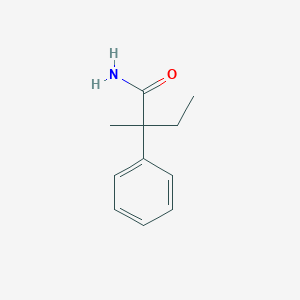

![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
